Fmoc-alpha-methyl-L-4-Fluorophe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

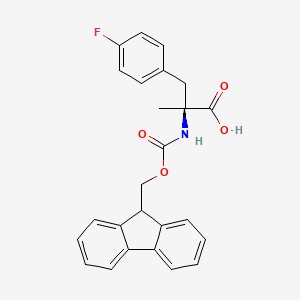

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCDIHMFXNGCRG-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-alpha-methyl-L-4-Fluorophenylalanine chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-α-methyl-L-4-fluorophenylalanine is a synthetic amino acid derivative that plays a crucial role in modern peptide synthesis and drug discovery. The incorporation of this non-canonical amino acid into peptide chains can significantly enhance their therapeutic properties, including metabolic stability, receptor affinity, and bioavailability. This technical guide provides a comprehensive overview of the chemical properties of Fmoc-α-methyl-L-4-fluorophenylalanine, detailed protocols for its application in solid-phase peptide synthesis (SPPS), and a summary of its key applications.

Chemical Properties

Fmoc-α-methyl-L-4-fluorophenylalanine is a white to off-white solid.[1] The introduction of a methyl group at the alpha-carbon and a fluorine atom at the para position of the phenyl ring imparts unique conformational constraints and electronic properties to the amino acid. These modifications can lead to peptides with enhanced stability against enzymatic degradation and altered binding affinities for their biological targets.

A summary of the key chemical and physical properties of Fmoc-α-methyl-L-4-fluorophenylalanine is presented in Table 1.

Table 1: Chemical and Physical Properties of Fmoc-α-methyl-L-4-Fluorophenylalanine

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₂₂FNO₄ | [1] |

| Molecular Weight | 419.44 g/mol | [1] |

| CAS Number | 1175838-03-5 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 99.5% (Chiral HPLC) | [1] |

| Optical Rotation | [α]D²⁰ = -12 ± 2° (c=1 in MeOH) | [1] |

| Boiling Point | 624.9 ± 55.0 °C (Predicted) | [2] |

| Storage Temperature | 0 - 8 °C | [1] |

Experimental Protocols

Materials and Reagents

-

Fmoc-α-methyl-L-4-fluorophenylalanine

-

Rink Amide resin (or other suitable solid support)

-

Standard Fmoc-protected amino acids (with acid-labile side-chain protection)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Coupling reagents (e.g., HBTU/HATU, DIC)

-

Base (e.g., DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

-

Kaiser test kit

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for the incorporation of Fmoc-α-methyl-L-4-fluorophenylalanine into a peptide chain via SPPS.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Procedure

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF. A short treatment of 3-5 minutes followed by a longer treatment of 15-20 minutes is typically performed.[3]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-α-methyl-L-4-fluorophenylalanine (typically 3 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU or HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.[4]

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-4 hours. Due to the steric hindrance of the α-methyl group, a longer coupling time may be required compared to standard amino acids.[4]

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, the coupling step should be repeated.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Final Washing: Wash the resin sequentially with DMF and DCM, and then dry the resin under vacuum.

-

Cleavage and Side-Chain Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[5]

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the cleavage solution to a large volume of cold diethyl ether.

-

Collect the peptide pellet by centrifugation and wash it with cold diethyl ether.

-

Dry the crude peptide.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide.[4]

-

Applications in Research and Drug Development

Fmoc-α-methyl-L-4-fluorophenylalanine is a valuable building block for the synthesis of novel peptides with improved pharmacological properties. Its primary applications are in:

-

Peptide Synthesis: It is used as a key component in SPPS to create complex and modified peptides with high purity.[1] The α-methyl group provides conformational rigidity and resistance to enzymatic cleavage, while the 4-fluoro-phenyl group can enhance binding affinity and bioavailability.

-

Drug Development: The unique structural features of this amino acid make it an attractive component in the design of new therapeutic peptides.[1] Its incorporation can lead to drugs with improved efficacy, selectivity, and pharmacokinetic profiles.

-

Medicinal Chemistry and Biochemistry: Researchers utilize this compound to study peptide-protein interactions and to develop peptide-based drugs. Its ability to enhance peptide stability and solubility makes it a valuable tool in these fields.[1]

Conclusion

Fmoc-α-methyl-L-4-fluorophenylalanine is a specialized amino acid derivative that offers significant advantages in the fields of peptide chemistry and drug discovery. Its unique chemical properties allow for the synthesis of peptides with enhanced stability and biological activity. The provided experimental protocol for its incorporation via SPPS serves as a guide for researchers to harness the potential of this valuable building block in their scientific endeavors. As the demand for more potent and stable peptide-based therapeutics continues to grow, the importance of compounds like Fmoc-α-methyl-L-4-fluorophenylalanine in advancing biomedical research is undeniable.

References

Fmoc-α-methyl-L-4-Fluorophenylalanine: A Technical Guide to Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-α-methyl-L-4-fluorophenylalanine is a synthetic amino acid derivative of significant interest in peptide chemistry and drug discovery. The incorporation of an α-methyl group and a fluorine atom at the para-position of the phenyl ring imparts unique conformational constraints and electronic properties to peptides. These modifications can enhance proteolytic stability, modulate biological activity, and improve the pharmacokinetic profile of peptide-based therapeutics. This technical guide provides a comprehensive overview of the structure and synthesis of Fmoc-α-methyl-L-4-fluorophenylalanine, including detailed experimental protocols and relevant quantitative data.

Chemical Structure and Properties

Fmoc-α-methyl-L-4-fluorophenylalanine, systematically named (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-(4-fluorophenyl)propanoic acid, possesses a well-defined three-dimensional structure. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the α-amino functionality, crucial for its application in solid-phase peptide synthesis (SPPS). The α-methyl group restricts the conformational flexibility around the Cα-N bond, influencing the secondary structure of the resulting peptide. The 4-fluoro substituent on the phenyl ring can alter electronic interactions and hydrophobicity, potentially enhancing binding affinity and metabolic stability.

Table 1: Physicochemical Properties of Fmoc-α-methyl-L-4-Fluorophenylalanine [1][2]

| Property | Value |

| Chemical Formula | C₂₅H₂₂FNO₄ |

| Molecular Weight | 419.45 g/mol |

| CAS Number | 1175838-03-5 |

| Appearance | White to off-white solid |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMF, NMP, and other polar organic solvents |

Synthesis of Fmoc-α-methyl-L-4-Fluorophenylalanine

The synthesis of Fmoc-α-methyl-L-4-fluorophenylalanine is a multi-step process that involves the asymmetric synthesis of the core α-methylated amino acid followed by the protection of the amino group with the Fmoc moiety. A common and effective strategy for the stereoselective synthesis of the α-methylated amino acid is through the use of a chiral auxiliary.

Part 1: Asymmetric Synthesis of (S)-2-Amino-2-methyl-3-(4-fluorophenyl)propanoic Acid

The asymmetric synthesis of the α-methylated amino acid can be achieved using a chiral nickel(II) complex of a Schiff base derived from a chiral auxiliary and glycine. This methodology allows for the stereocontrolled alkylation of the glycine enolate equivalent.

Experimental Protocol:

Step 1: Formation of the Chiral Ni(II)-Glycine Schiff Base Complex A chiral auxiliary, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB), is reacted with glycine in the presence of a nickel(II) salt to form the chiral Ni(II)-glycine Schiff base complex.

Step 2: Asymmetric Alkylation The chiral Ni(II)-glycine complex is deprotonated with a strong base, such as potassium hydroxide, to generate a nucleophilic enolate. This enolate is then reacted with 4-fluorobenzyl bromide. The chiral environment provided by the auxiliary directs the alkylation to occur stereoselectively, leading to the formation of the desired (S)-α-methylated product.[3]

Step 3: Hydrolysis and Isolation of the Amino Acid The resulting α-methylated Ni(II) complex is hydrolyzed under acidic conditions to release the free (S)-2-amino-2-methyl-3-(4-fluorophenyl)propanoic acid. The chiral auxiliary can be recovered and reused. The crude amino acid is then purified by crystallization or chromatography.

Part 2: N-Fmoc Protection

The final step is the protection of the α-amino group of the synthesized amino acid with the Fmoc group.

Experimental Protocol:

Step 1: Reaction with Fmoc-Cl or Fmoc-OSu (S)-2-Amino-2-methyl-3-(4-fluorophenyl)propanoic acid is dissolved in a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane or acetone) and an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate). 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is then added portion-wise to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).[4][5]

Step 2: Work-up and Purification After the reaction is complete, the mixture is acidified, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude Fmoc-α-methyl-L-4-fluorophenylalanine is then purified by recrystallization or silica gel chromatography to yield the final product.

Table 2: Representative Quantitative Data for Synthesis

| Step | Reactants | Key Reagents | Typical Yield | Purity (HPLC) |

| Asymmetric Alkylation | Chiral Ni(II)-Glycine Complex, 4-Fluorobenzyl Bromide | KOH, Phase-transfer catalyst | 60-80% | >95% de |

| N-Fmoc Protection | (S)-2-Amino-2-methyl-3-(4-fluorophenyl)propanoic Acid | Fmoc-OSu, NaHCO₃ | 85-95% | >98% |

Note: Yields and purity are dependent on specific reaction conditions and purification methods.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Fmoc-α-methyl-L-4-fluorophenylalanine.

Caption: Synthetic workflow for Fmoc-α-methyl-L-4-fluorophenylalanine.

Conclusion

The synthesis of Fmoc-α-methyl-L-4-fluorophenylalanine is a well-established process that provides a valuable building block for the creation of modified peptides with enhanced properties. The asymmetric synthesis ensures the correct stereochemistry, which is critical for biological activity, while the Fmoc protecting group allows for its straightforward incorporation into peptide sequences using standard solid-phase synthesis protocols. This technical guide provides researchers and drug developers with the fundamental knowledge required to synthesize and utilize this important amino acid derivative in their research endeavors.

References

A Technical Guide to Fmoc-α-methyl-L-4-Fluorophenylalanine in Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-α-methyl-L-4-Fluorophenylalanine, a key building block in modern peptide chemistry. This document details its chemical properties, applications in solid-phase peptide synthesis (SPPS), and the rationale for its use in the development of novel peptide therapeutics.

Introduction: Enhancing Peptide Therapeutics

Fmoc-α-methyl-L-4-Fluorophenylalanine is a synthetic amino acid derivative designed to impart favorable characteristics to peptides. The incorporation of this non-canonical amino acid can enhance metabolic stability, receptor affinity, and bioavailability.[1][2] The strategic placement of a fluorine atom on the phenyl ring and a methyl group at the alpha-carbon offers a dual approach to overcoming common challenges in peptide-based drug development. The fluorine atom can alter the electronic properties of the aromatic ring, influencing binding interactions, while the alpha-methyl group provides steric hindrance, which can protect against enzymatic degradation.[1]

Physicochemical Properties

The unique structure of Fmoc-α-methyl-L-4-Fluorophenylalanine contributes to its utility in peptide synthesis. Below is a summary of its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 1175838-03-5 | [3][4][5] |

| Molecular Formula | C₂₅H₂₂FNO₄ | [3] |

| Molecular Weight | 419.44 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥ 99.5% (Chiral HPLC) | [3] |

| Optical Rotation | [a]D20 = -12 ± 2 ° (c=1 in MeOH) | [3] |

| Solubility | Soluble in DMF and NMP | [2] |

Applications in Peptide Synthesis and Drug Development

Fmoc-α-methyl-L-4-Fluorophenylalanine is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences is a strategic approach to:

-

Enhance Metabolic Stability: The α-methyl group can sterically hinder the action of proteases, thereby increasing the in vivo half-life of the peptide.[1]

-

Modulate Bioactivity: The fluorinated phenyl ring can alter the electronic properties of the side chain, potentially leading to improved binding affinity and selectivity for biological targets such as G-protein coupled receptors (GPCRs).[1][6]

-

Improve Pharmacokinetic Properties: The increased hydrophobicity imparted by the fluorophenyl group can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide.[3]

-

Create Novel Peptide Libraries: This amino acid is a valuable tool for generating diverse peptide libraries for high-throughput screening and the discovery of new drug candidates.[3]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual incorporation of Fmoc-α-methyl-L-4-Fluorophenylalanine into a peptide sequence using Fmoc-based SPPS. This protocol is adapted from standard methods for similar non-canonical amino acids.[2][7]

4.1. Materials and Reagents

-

Fmoc-α-methyl-L-4-Fluorophenylalanine

-

Standard Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

N,N'-Diisopropylcarbodiimide (DIC) or a suitable coupling reagent

-

OxymaPure® or other suitable activating agent

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, HPLC grade

-

Diethyl ether, anhydrous

-

Kaiser test kit

4.2. Step-by-Step Procedure

-

Resin Preparation and Swelling:

-

Place the desired amount of resin in a fritted syringe reaction vessel.

-

Add DMF to swell the resin for at least 1 hour with occasional agitation.

-

Drain the DMF.[2]

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

-

Perform a Kaiser test to confirm the presence of free primary amines (a blue color indicates a positive result).[2]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-α-methyl-L-4-Fluorophenylalanine (3 equivalents relative to resin loading) and an activating agent like OxymaPure® (3 equivalents) in DMF.

-

Add the coupling reagent, such as DIC (3 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of the α-methyl group, a longer coupling time may be required compared to standard amino acids.[8]

-

Perform a Kaiser test to confirm the absence of free primary amines (a yellow or colorless result indicates complete coupling). If the coupling is incomplete, a second coupling may be necessary.[2]

-

-

Chain Elongation:

-

Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.[8]

-

-

Cleavage and Deprotection:

-

Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Caution: TFA is highly corrosive and should be handled in a fume hood.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the cleavage solution from the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.[2]

-

4.3. Purification and Analysis

-

The crude peptide should be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry.

Visualizations: Workflows and Pathways

5.1. Experimental Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating Fmoc-α-methyl-L-4-Fluorophenylalanine.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

5.2. Logical Relationship of Modified Peptides in Drug Action

This diagram illustrates the conceptual pathway from the synthesis of a modified peptide to its potential therapeutic effect.

Caption: Conceptual pathway from synthesis to therapeutic action of a modified peptide.

Conclusion

Fmoc-α-methyl-L-4-Fluorophenylalanine is a powerful tool in the arsenal of peptide chemists and drug developers. Its unique structural features provide a rational approach to enhancing the therapeutic potential of peptides by improving their stability and modulating their biological activity. The protocols and concepts outlined in this guide serve as a foundational resource for the successful application of this versatile building block in the synthesis of next-generation peptide therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fmoc-α-methyl-L-4-Fluorophenylalanine | 1175838-03-5 [amp.chemicalbook.com]

- 5. Fmoc-α-methyl-L-4-Fluorophenylalanine | 1175838-03-5 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Fmoc-α-methyl-L-4-Fluorophenylalanine: A Comprehensive Technical Guide for Advanced Peptide Synthesis and Drug Discovery

This technical guide provides an in-depth overview of Fmoc-α-methyl-L-4-fluorophenylalanine, a crucial building block for researchers, scientists, and professionals in the field of drug development and peptide chemistry. The unique structural features of this compound, including the α-methyl group and the fluorine atom on the phenyl ring, impart enhanced stability, conformational constraint, and modified pharmacokinetic properties to synthetic peptides.

Physicochemical Properties

Fmoc-α-methyl-L-4-fluorophenylalanine is a synthetic amino acid derivative widely used as a building block in solid-phase peptide synthesis (SPPS).[1] Its key physicochemical properties are summarized below.

| Property | Value |

| Molecular Weight | 419.44 g/mol [1][2] |

| Chemical Formula | C₂₅H₂₂FNO₄[1][2] |

| CAS Number | 1175838-03-5[1][3] |

| Appearance | White to off-white solid[1] |

| Purity | ≥ 99.5% (Chiral HPLC)[1] |

| Optical Rotation | [α]D²⁰ = -12 ± 2° (c=1 in MeOH)[1] |

| Storage Temperature | 0 - 8 °C[1][2] |

| Synonyms | Fmoc-α-Me-L-Phe(4-F)-OH, Fmoc-(S)-2-amino-2-methyl-3-(4-fluorophenyl)propanoic acid[1] |

Comparative Analysis of Related Phenylalanine Analogs

The properties of Fmoc-α-methyl-L-4-fluorophenylalanine can be better understood when compared with its D-enantiomer and its non-α-methylated counterpart. The α-methylation provides resistance to enzymatic degradation, while the fluorine substitution can enhance binding affinity and metabolic stability.[4]

| Compound | Molecular Weight ( g/mol ) | Chirality | Key Distinctions |

| Fmoc-α-methyl-L-4-Fluorophenylalanine | 419.44[1] | L-configuration (S) | α-methylation provides enzymatic stability. L-form is the natural stereoisomer for peptide incorporation. |

| Fmoc-α-methyl-D-4-Fluorophenylalanine | 419.44[2] | D-configuration (R) | Used to introduce unnatural stereochemistry into peptides, often to modulate structure and activity.[2] |

| Fmoc-L-4-Fluorophenylalanine | 405.42[5][6] | L-configuration (S) | Lacks the α-methyl group, making it susceptible to racemization and enzymatic cleavage at the peptide bond.[5][6] |

Role in Peptide Synthesis and Drug Development

The incorporation of Fmoc-α-methyl-L-4-fluorophenylalanine into peptide sequences is a strategic approach in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. The introduction of fluorine can modulate properties such as basicity, hydrophobicity, and bioavailability.[4] This compound serves as a critical component in the synthesis of peptide libraries for high-throughput screening, aiding in the rapid identification of drug candidates.[1]

The fluorinated phenyl group can improve the biological activity and pharmacokinetic profile of peptides.[1] Furthermore, the α-methyl group confers resistance to proteolytic degradation, thereby increasing the in vivo half-life of the peptide therapeutic. This makes it a valuable tool in developing novel treatments, particularly in areas like cancer therapeutics and targeted drug delivery.[1][2]

Experimental Protocols

The following section details a standard protocol for the incorporation of Fmoc-α-methyl-L-4-fluorophenylalanine into a peptide sequence using manual solid-phase peptide synthesis (SPPS) on a Rink Amide resin.

Materials and Reagents:

-

Fmoc-α-methyl-L-4-fluorophenylalanine

-

Rink Amide resin

-

Standard Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

Coupling reagents: e.g., HBTU/HATU and DIPEA

-

Cleavage cocktail: e.g., Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water

-

Kaiser test kit

Protocol Steps:

-

Resin Swelling:

-

Fmoc Deprotection:

-

Agitate for 5 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.[5][7]

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.[5]

-

Confirm the presence of a free amine using a Kaiser test (a positive test yields a deep blue color).[5]

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-α-methyl-L-4-fluorophenylalanine (3 equivalents relative to resin loading), a coupling agent like HATU (2.9 equivalents), and a base like DIPEA (6 equivalents) in DMF.[7] HATU is often recommended for hindered amino acids.[7]

-

Pre-activate the mixture for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature. Due to the steric hindrance of the α-methyl group, a longer coupling time of 2-4 hours may be required.[7]

-

After coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).[5]

-

Perform a Kaiser test to confirm complete coupling (a negative test remains yellow/colorless). If the test is positive, a second coupling may be necessary.[5]

-

-

Peptide Elongation:

-

Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the desired peptide sequence.

-

-

Cleavage and Deprotection:

-

Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

-

Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

-

Agitate for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter to separate the resin and collect the TFA solution containing the crude peptide.

-

-

Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-α-methyl-L-4-Fluorophenylalanine | 1175838-03-5 [amp.chemicalbook.com]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc-Phe(4-F)-OH | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide on Fmoc-alpha-methyl-L-4-Fluorophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-alpha-methyl-L-4-Fluorophenylalanine, a key building block in modern peptide synthesis. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on qualitative solubility characteristics in solvents relevant to peptide chemistry, a detailed experimental protocol for determining precise solubility, and its primary application in Solid-Phase Peptide Synthesis (SPPS).

Core Data Presentation

Qualitative Solubility of Fmoc-alpha-methyl-L-4-Fluorophenylalanine

| Solvent | Chemical Name | Type | Qualitative Solubility | Notes |

| DMF | N,N-Dimethylformamide | Polar Aprotic | Good to Excellent | The most common and effective solvent for SPPS. Can degrade over time to form dimethylamine, which can cause premature Fmoc deprotection.[1][2] |

| NMP | N-Methyl-2-pyrrolidone | Polar Aprotic | Good to Excellent | Often has higher solvating power than DMF, especially for hydrophobic sequences.[1][3] Some Fmoc-amino acids may show greater decomposition in NMP over extended periods.[2] |

| DCM | Dichloromethane | Chlorinated | Limited | Generally not a good solvent for dissolving Fmoc-amino acids but is used for resin washing steps in Boc-SPPS.[4][5] |

| THF | Tetrahydrofuran | Ether | Moderate | Can be used, sometimes in mixtures, but is generally less effective than DMF or NMP. |

| DMSO | Dimethyl Sulfoxide | Polar Aprotic | Good | A strong solvent that can be used to dissolve sparingly soluble Fmoc-amino acids, often in a mixture with DMF.[1] |

| Water | Aqueous | Sparingly Soluble | The hydrophobic nature of the Fmoc group significantly limits solubility in aqueous solutions. |

Note: The solubility should be determined empirically for specific concentrations and conditions. The presence of the alpha-methyl and 4-fluoro-phenyl groups may slightly alter the solubility profile compared to standard Fmoc-amino acids.

Experimental Protocols

Protocol for Determination of Solubility via HPLC

This protocol outlines a general method to determine the solubility of Fmoc-alpha-methyl-L-4-Fluorophenylalanine in a specific solvent using High-Performance Liquid Chromatography (HPLC).

1. Materials and Equipment:

-

Fmoc-alpha-methyl-L-4-Fluorophenylalanine

-

Selected solvents (e.g., DMF, NMP)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Fmoc-alpha-methyl-L-4-Fluorophenylalanine to a known volume of the chosen solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) using a thermostatic shaker for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

Use a reversed-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Detect the Fmoc-alpha-methyl-L-4-Fluorophenylalanine peak by UV absorbance at approximately 265 nm or 301 nm.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of Fmoc-alpha-methyl-L-4-Fluorophenylalanine of known concentrations.

-

Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Mandatory Visualization

Solid-Phase Peptide Synthesis (SPPS) Workflow

The primary application of Fmoc-alpha-methyl-L-4-Fluorophenylalanine is its incorporation into peptide chains via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6][7] The following diagram illustrates the cyclical nature of this process.

References

The Biological Profile of Fmoc-alpha-methyl-L-4-Fluorophenylalanine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-alpha-methyl-L-4-Fluorophenylalanine is a synthetic amino acid derivative that holds significant promise in the fields of medicinal chemistry and drug development. The incorporation of a fluorine atom onto the phenyl ring of phenylalanine and the addition of a methyl group at the alpha-carbon introduce unique physicochemical properties that can profoundly influence the biological activity of peptides and small molecules. This technical guide provides a comprehensive overview of the known biological activities associated with this compound and its close analogs, detailed experimental methodologies for assessing these activities, and a review of the potential signaling pathways it may modulate.

The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes this compound particularly suitable for solid-phase peptide synthesis (SPPS), allowing for its precise incorporation into peptide sequences. The fluorination enhances hydrophobicity and metabolic stability, while the alpha-methylation can impart conformational rigidity and resistance to enzymatic degradation. These structural modifications are key strategies in the design of novel therapeutics with improved efficacy and pharmacokinetic profiles. While specific biological data for Fmoc-alpha-methyl-L-4-Fluorophenylalanine is emerging, studies on the closely related compound, Fmoc-L-4-Fluorophenylalanine, provide valuable insights into its potential biological activities, particularly in the antimicrobial and anticancer arenas.

Quantitative Biological Activity Data

While direct quantitative data for the biological activity of Fmoc-alpha-methyl-L-4-Fluorophenylalanine is not extensively available in the public domain, the biological profile of its close analog, Fmoc-4-Fluoro-L-phenylalanine (Fmoc-4-F-Phe), offers a strong predictive framework. The following table summarizes the reported antibacterial activity of Fmoc-4-F-Phe against Streptococcus mutans.

| Compound | Target Organism | Assay | Endpoint | Result | Reference |

| Fmoc-4-F-Phe | Streptococcus mutans | Bacterial Viability Assay | % Viability Reduction (at 0.1 mg/mL) | ~95% | [1] |

Experimental Protocols

Assessment of Antibacterial Activity

This protocol is adapted from studies on Fmoc-phenylalanine derivatives and is suitable for evaluating the antibacterial potential of Fmoc-alpha-methyl-L-4-Fluorophenylalanine.[1]

a. Preparation of Bacterial Cultures:

-

Streptococcus mutans (or other relevant bacterial strains) are grown overnight in an appropriate broth medium (e.g., Brain Heart Infusion broth) at 37°C.

-

The bacterial culture is then diluted to a starting optical density (OD₆₀₀) of 0.01 in fresh broth.

b. Preparation of Test Compound:

-

A stock solution of Fmoc-alpha-methyl-L-4-Fluorophenylalanine is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial dilutions of the stock solution are made to achieve the desired final concentrations for the assay.

c. Minimum Inhibitory Concentration (MIC) Assay:

-

In a 96-well microtiter plate, 100 µL of the diluted bacterial culture is added to each well.

-

100 µL of the various concentrations of the test compound are then added to the wells.

-

Positive (bacteria with vehicle control) and negative (broth only) controls are included.

-

The plate is incubated at 37°C for 24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

d. Bacterial Viability Assay (ATP Production Assay):

-

Following the MIC assay, the viability of the bacteria can be quantified using a luminescent ATP-based assay kit according to the manufacturer's instructions.

-

This assay measures the amount of ATP present, which is proportional to the number of viable cells.

-

The percentage of viability reduction is calculated relative to the vehicle-treated control.

In Vitro Anticancer Activity Assay

This protocol provides a general framework for assessing the cytotoxic effects of Fmoc-alpha-methyl-L-4-Fluorophenylalanine on cancer cell lines.[2]

a. Cell Culture:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

b. Cell Viability (MTT) Assay:

-

Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing various concentrations of Fmoc-alpha-methyl-L-4-Fluorophenylalanine (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%).

-

Control wells receive medium with the vehicle only.

-

After a 48-hour incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

-

The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The incorporation of a fluorinated alpha-methylated amino acid can influence a variety of cellular signaling pathways. Below are diagrams of potential pathways that may be modulated by Fmoc-alpha-methyl-L-4-Fluorophenylalanine or peptides containing this amino acid.

Potential Antibacterial Mechanism of Action

The antibacterial activity of Fmoc-amino acid derivatives is often attributed to their ability to disrupt bacterial cell membranes and interfere with essential cellular processes.

Caption: Potential antibacterial mechanisms of Fmoc-amino acid derivatives.

G-Protein Coupled Receptor (GPCR) Signaling

Peptides containing Fmoc-alpha-methyl-L-4-Fluorophenylalanine may act as ligands for GPCRs, initiating a downstream signaling cascade. The unique properties of the fluorinated amino acid can enhance binding affinity and modulate receptor activation.

Caption: General overview of a G-Protein Coupled Receptor signaling pathway.

Conclusion

Fmoc-alpha-methyl-L-4-Fluorophenylalanine represents a valuable building block for the development of novel peptide and small molecule therapeutics. Its unique structural features, conferred by both fluorination and alpha-methylation, can lead to enhanced biological activity, improved metabolic stability, and altered receptor interactions. The provided experimental protocols offer a starting point for the in vitro evaluation of its antibacterial and anticancer potential. The illustrated signaling pathways provide a conceptual framework for understanding its potential mechanisms of action. Further research into the specific biological targets and a more detailed elucidation of the signaling pathways modulated by this compound will be crucial for realizing its full therapeutic potential. This guide serves as a foundational resource for researchers embarking on the exploration of this promising synthetic amino acid.

References

- 1. Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating the In Vitro Activity and Safety of Modified LfcinB Peptides as Potential Colon Anticancer Agents: Cell Line Studies and Insect-Based Toxicity Assessments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effect of 4-Fluoro Substitution on Peptide Conformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline is a unique proteinogenic amino acid, distinguished by its secondary amine integrated into a pyrrolidine ring. This cyclic structure imposes significant conformational constraints on the peptide backbone, making it a critical determinant of secondary structure and protein folding pathways.[1][2] Modifications to the proline ring offer a powerful tool for modulating peptide and protein structure, stability, and function. Among these, the substitution of a hydrogen atom with fluorine at the 4-position has emerged as a subtle yet potent strategy in peptide design and chemical biology.

This technical guide provides a comprehensive overview of the stereoelectronic effects of 4-fluoro substitution on peptide conformation. We will delve into the fundamental principles governing these effects, present quantitative data from key studies, detail the experimental protocols used for analysis, and explore the applications of this technique in modern drug development and protein engineering.

Core Principles: Stereoelectronic Effects of 4-Fluoro Substitution

The conformational consequences of 4-fluoro substitution are primarily driven by the strong inductive effect of the highly electronegative fluorine atom. This effect propagates through the covalent bonds of the pyrrolidine ring, influencing two key conformational equilibria: the ring pucker and the cis-trans isomerization of the preceding peptide bond.[2][3]

Influence on Pyrrolidine Ring Pucker

The proline ring is not planar and rapidly interconverts between two predominant puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). The energy barrier between these states is low (~0.5 kcal/mol for proline itself).[3][4] The introduction of a 4-fluoro substituent powerfully biases this equilibrium.

-

(2S, 4R)-4-fluoroproline (Flp): The fluorine atom in the R configuration creates a gauche effect that stabilizes a Cγ-exo pucker. In this conformation, the C-F bond orients anti-periplanar to an adjacent C-H bond, a stereoelectronically favorable arrangement.[4]

-

(2S, 4S)-4-fluoroproline (flp): Conversely, the fluorine atom in the S configuration stabilizes a Cγ-endo pucker through similar stereoelectronic effects.[5]

This ability to enforce a specific ring pucker "pre-organizes" the peptide backbone, a concept crucial for stabilizing desired secondary structures.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. raineslab.com [raineslab.com]

- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-α-methyl-L-4-Fluorophenylalanine for Novel Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Trifecta of Chemical Enhancements for Modern Peptidomimetics

Fmoc-α-methyl-L-4-Fluorophenylalanine is a non-canonical amino acid derivative engineered to overcome the inherent limitations of native peptides in therapeutic applications. Its structure uniquely combines three critical chemical modifications: the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, an α-methyl group, and a fluorine atom at the para-position of the phenylalanine side chain. This strategic design imparts enhanced stability, refined biological activity, and improved pharmacokinetic profiles to peptide-based drug candidates.

The Fmoc group is fundamental to modern solid-phase peptide synthesis (SPPS), offering an orthogonal protection strategy that allows for mild, base-labile deprotection of the α-amino group.[][2][3][4] This approach preserves the integrity of acid-sensitive side chains and linkers, enabling the efficient synthesis of complex peptides with high purity.[3] The α-methylation introduces a significant steric hindrance at the peptide backbone, which serves two primary purposes: it provides robust protection against enzymatic degradation by exopeptidases and endopeptidases, and it conformationally constrains the peptide, often promoting the formation of stable secondary structures like α-helices.[5] Finally, the 4-fluoro substitution on the phenyl ring is a powerful tool for modulating the electronic properties of the side chain.[6][7] The high electronegativity of fluorine can alter pKa, increase hydrophobicity, and enhance binding interactions (such as dipole-dipole or orthogonal multipolar C-F···C=O interactions), leading to improved bioavailability, receptor affinity, and overall biological activity.[8][9][10][11]

Collectively, these features make Fmoc-α-methyl-L-4-Fluorophenylalanine a highly valuable building block in medicinal chemistry for the development of next-generation peptide therapeutics with superior stability, potency, and drug-like properties.[8][9]

Physicochemical Properties and Data

The unique properties of this amino acid derivative are crucial for its application in peptide synthesis and drug design. Key quantitative data are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 1175838-03-5 | [12] |

| Molecular Formula | C25H22FNO4 | Derived from structure |

| Molecular Weight | 419.45 g/mol | Derived from formula |

| Appearance | White to off-white powder | General knowledge |

| Purity | ≥97% (typically) | General knowledge |

| Solubility | Soluble in DMF, NMP | [] |

| Storage | Store at -20°C | General knowledge |

Core Applications in Therapeutic Development

The incorporation of Fmoc-α-methyl-L-4-Fluorophenylalanine into peptide sequences offers several distinct advantages for creating novel therapeutics.

Enhanced Proteolytic Stability

A primary hurdle in peptide drug development is their rapid degradation by proteases in vivo. The α-methyl group provides steric shielding of the adjacent peptide bonds, rendering them resistant to cleavage by peptidases. This modification significantly extends the half-life of the resulting peptide, a critical factor for maintaining therapeutic concentrations.[5]

Improved Pharmacokinetic Profile

The fluorinated phenyl group increases the lipophilicity of the amino acid residue.[10] This can enhance the peptide's ability to cross biological membranes and improve its overall bioavailability, allowing for more effective drug delivery and potentially reducing the required dosage.[8][10]

Modulation of Biological Activity and Receptor Targeting

Fluorine's high electronegativity can subtly alter the electronic distribution of the aromatic side chain, influencing how the peptide interacts with its biological target.[11] This can lead to stronger binding affinity and greater selectivity for specific receptors. Researchers have utilized this compound in the development of targeted therapies in fields like oncology and neurology, where precision is paramount.[8][10]

Structural Pre-organization for Potent Binding

The conformational constraint imposed by the α-methyl group can stabilize the peptide in a specific secondary structure, such as an α-helix.[5] This pre-organization reduces the entropic penalty upon binding to a receptor, often resulting in a significant increase in binding affinity and agonist/antagonist potency.

Visualization of Key Concepts and Workflows

Diagrams are provided to visually articulate the molecular structure, synthesis process, and a conceptual mechanism of action.

Caption: Conceptual structure of Fmoc-α-methyl-L-4-Fluorophenylalanine.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Caption: Conceptual signaling pathway for a peptide-based therapeutic.

Experimental Protocols

Detailed methodologies are essential for the successful application of Fmoc-α-methyl-L-4-Fluorophenylalanine in research and development.

Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-SPPS process for incorporating the title amino acid into a peptide chain. The process consists of a repeated cycle of deprotection, washing, and coupling.[3][7]

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable solid support)

-

Fmoc-α-methyl-L-4-Fluorophenylalanine

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvent: Dichloromethane (DCM)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Peptide synthesis vessel with a fritted disc

-

Shaker or bubbler for agitation

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.[3]

-

Initial Fmoc Deprotection: If starting with a pre-loaded Fmoc-protected amino acid on resin, begin with this step. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add a fresh 20% piperidine solution and agitate for another 15 minutes. This two-step process ensures complete Fmoc removal.[3]

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.[3]

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-α-methyl-L-4-Fluorophenylalanine (3-5 equivalents relative to resin loading). Dissolve the amino acid, HBTU (0.95 eq. to the amino acid), and DIPEA (2 eq. to the amino acid) in a minimal amount of DMF.

-

Allow the activation to proceed for 2-5 minutes.

-

Add the activated amino acid solution to the washed, deprotected resin.

-

Agitate for 1-4 hours. Note: Coupling of sterically hindered α-methylated amino acids can be slower and may require longer coupling times or double coupling.

-

-

Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove all excess reagents and byproducts.[3]

-

Cycle Repetition: Repeat steps 2 through 5 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail (e.g., 95% TFA/TIS/H2O) and agitate for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol: Antibacterial Activity Screening

Fluorinated Fmoc-amino acids have demonstrated antibacterial properties.[13][14] This protocol provides a method for evaluating the minimum bactericidal concentration (MBC) of a peptide containing α-methyl-L-4-Fluorophenylalanine.

Materials:

-

Purified peptide containing α-methyl-L-4-Fluorophenylalanine

-

Bacterial strain (e.g., Streptococcus mutans or Staphylococcus aureus)

-

Appropriate bacterial growth medium (e.g., Tryptic Soy Broth, TSB)

-

Sterile 96-well microplates

-

Phosphate-buffered saline (PBS)

-

Plate reader for measuring optical density at 600 nm (OD600)

-

Agar plates for colony counting

Procedure:

-

Prepare Bacterial Inoculum: Culture the bacteria overnight in their growth medium. The next day, dilute the culture to an OD600 of approximately 0.01 in fresh medium.[13]

-

Prepare Peptide Dilutions: Prepare a stock solution of the purified peptide in a suitable solvent (e.g., DMSO or water). Create a series of two-fold serial dilutions in the bacterial growth medium in the wells of a 96-well plate. Final concentrations might range from 1 µg/mL to 512 µg/mL.

-

Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria with no peptide) and a negative control (medium only).[13]

-

Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions (e.g., anaerobic for S. mutans).

-

Determine Minimum Inhibitory Concentration (MIC): After incubation, measure the OD600 of each well. The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth.

-

Determine Minimum Bactericidal Concentration (MBC): Take an aliquot (e.g., 10 µL) from the wells that showed no visible growth (at and above the MIC). Plate these aliquots onto agar plates.

-

Incubate and Count: Incubate the agar plates at 37°C for 24-48 hours. The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.

Conclusion

Fmoc-α-methyl-L-4-Fluorophenylalanine is a sophisticated and powerful building block for the synthesis of advanced peptide therapeutics. The combination of an Fmoc group for efficient synthesis, α-methylation for enzymatic stability, and 4-fluoro substitution for modulating physicochemical and biological properties provides an effective strategy for overcoming the traditional limitations of peptide-based drugs. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to leverage this unique compound in their pursuit of novel and more effective therapies.

References

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. chempep.com [chempep.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. benchchem.com [benchchem.com]

- 12. Fmoc-α-methyl-L-4-Fluorophenylalanine | 1175838-03-5 [amp.chemicalbook.com]

- 13. Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases - Soft Matter (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Fmoc-α-methyl-L-4-Fluorophenylalanine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-α-methyl-L-4-Fluorophenylalanine is a non-canonical amino acid increasingly utilized in solid-phase peptide synthesis (SPPS) to enhance the therapeutic properties of peptides.[1] The incorporation of this unique building block offers several advantages, including improved metabolic stability, enhanced receptor affinity, and controlled peptide conformation. The α-methyl group provides steric hindrance that can protect against enzymatic degradation, while the fluorine substitution on the phenyl ring can modulate electronic properties, influencing binding interactions.[1]

These application notes provide a comprehensive guide to the use of Fmoc-α-methyl-L-4-Fluorophenylalanine in SPPS, including detailed protocols, quantitative data, and a case study on the ghrelin receptor agonist, Ulimorelin.

Physicochemical Properties

A summary of the key chemical properties of Fmoc-α-methyl-L-4-Fluorophenylalanine is presented in Table 1.

| Property | Value |

| Synonyms | Fmoc-α-Me-L-Phe(4-F)-OH, Fmoc-(S)-2-amino-2-methyl-3-(4-fluorophenyl)propanoic acid |

| CAS Number | 1175838-03-5 |

| Molecular Formula | C₂₅H₂₂FNO₄ |

| Molecular Weight | 419.44 g/mol |

| Appearance | White to off-white solid |

| Purity (Chiral HPLC) | ≥ 99.5% |

| Solubility | Soluble in DMF and NMP |

| Storage | 0 - 8 °C |

Application in Solid-Phase Peptide Synthesis

The incorporation of Fmoc-α-methyl-L-4-Fluorophenylalanine into a peptide sequence follows the standard principles of Fmoc-based SPPS. However, due to the steric hindrance of the α-methyl group, optimization of coupling and deprotection steps is crucial for achieving high yields and purity.

General Workflow for SPPS using Fmoc-α-methyl-L-4-Fluorophenylalanine

References

Application Notes and Protocols for the Incorporation of Fmoc-α-methyl-L-4-Fluorophenylalanine into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in medicinal chemistry and drug development. Fmoc-α-methyl-L-4-Fluorophenylalanine is a unique building block that offers the combined benefits of α-methylation and fluorination. The α-methyl group provides conformational constraint and increased resistance to enzymatic degradation, while the 4-fluoro-phenyl moiety can enhance binding affinity and improve pharmacokinetic properties.[1] However, the steric hindrance posed by the α-methyl group presents a challenge during solid-phase peptide synthesis (SPPS), necessitating optimized protocols for efficient incorporation.

These application notes provide a detailed protocol for the successful incorporation of Fmoc-α-methyl-L-4-Fluorophenylalanine into peptide sequences using Fmoc-based SPPS. The protocols cover resin preparation, coupling and deprotection cycles, and final cleavage and purification.

Data Presentation

The efficiency of incorporating sterically hindered amino acids like Fmoc-α-methyl-L-4-Fluorophenylalanine is highly dependent on the choice of coupling reagents and reaction conditions. Below is a summary of expected coupling efficiencies and purities with different reagents.

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Key Considerations |

| HATU | Aminium/Uronium Salt | 30-60 minutes | >98 | >95 | Highly efficient for sterically hindered residues.[2][3] |

| HCTU | Aminium/Uronium Salt | 30-60 minutes | >98 | >95 | Similar reactivity to HATU, often more cost-effective. |

| PyBOP | Phosphonium Salt | 45-120 minutes | >97 | >95 | Good for hindered couplings with a lower risk of side reactions compared to some uronium salts. |

| DIC/Oxyma | Carbodiimide/Additive | 90-240 minutes | >90 | >90 | More economical but generally slower and less efficient for sterically hindered amino acids.[2] |

Experimental Protocols

This section details the recommended protocol for the manual solid-phase synthesis of a peptide containing an Fmoc-α-methyl-L-4-Fluorophenylalanine residue.

Materials and Reagents

-

Fmoc-α-methyl-L-4-Fluorophenylalanine

-

Standard Fmoc-protected amino acids

-

Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

N,N'-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

High-efficiency coupling reagent: HATU, HCTU, or PyBOP

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, HPLC grade

-

Diethyl ether, cold

-

Kaiser test kit

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

1. Resin Preparation and Swelling:

- Place the desired amount of resin in a fritted syringe or reaction vessel.

- Wash the resin with DMF (3 x 10 mL/g of resin).

- Swell the resin in DMF for at least 1 hour at room temperature. After swelling, drain the DMF.

2. First Fmoc Deprotection:

- Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.

- Agitate the mixture for 3 minutes and drain.

- Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

- Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).

- Perform a Kaiser test to confirm the presence of free primary amines (indicated by a deep blue color).

3. Coupling of Standard Fmoc-Amino Acids:

- In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading capacity) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

- Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the mixture at room temperature for 1-2 hours.

- Perform a Kaiser test to confirm the absence of free primary amines (a negative result is indicated by yellow or colorless beads). If the test is positive, a second coupling may be necessary.

4. Incorporation of Fmoc-α-methyl-L-4-Fluorophenylalanine (Sterically Hindered Coupling):

- Activation: In a separate vial, dissolve Fmoc-α-methyl-L-4-Fluorophenylalanine (3-5 equivalents), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF. A higher excess of reagents is recommended for this sterically hindered coupling.

- Coupling: Add the activated amino acid solution to the deprotected resin.

- Extended Coupling Time: Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended up to 12 hours, or the reaction can be performed at a slightly elevated temperature (e.g., 35-40°C).

- Monitoring: After the coupling, drain the solution and wash the resin with DMF (3 x 1 min). Perform a Kaiser test. A negative result is crucial before proceeding. If the test is positive, a second coupling with fresh reagents is required.

5. Chain Elongation:

- Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3 for standard amino acids, Step 4 for hindered ones) cycles for each amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

7. Cleavage from Resin and Side-Chain Deprotection:

- Wash the resin with DCM (3 x 1 min) and dry it under a stream of nitrogen.

- Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

- Add the cleavage cocktail to the resin (10 mL/g of resin) and agitate at room temperature for 2-3 hours.

- Filter the cleavage solution from the resin beads into a clean collection tube.

- Wash the resin beads with a small amount of fresh cleavage cocktail and combine the filtrates.

8. Peptide Precipitation and Purification:

- Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).

- Centrifuge the mixture to pellet the precipitated peptide.

- Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

- Dry the crude peptide pellet under vacuum.

- Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA).

- Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

- Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

- Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating Fmoc-α-methyl-L-4-Fluorophenylalanine.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Signaling Pathway Example: Mu-Opioid Receptor Activation

Peptides containing 4-fluorophenylalanine have been shown to exhibit enhanced affinity for opioid receptors. The following diagram illustrates a simplified signaling pathway upon activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR).[4][5][6]

Caption: Simplified mu-opioid receptor signaling pathway.

References

- 1. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Coupling Fmoc-α-methyl-L-4-Fluorophenylalanine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. α-Methylated amino acids, such as Fmoc-α-methyl-L-4-fluorophenylalanine, are of particular interest as they can induce conformational constraints, increase metabolic stability, and enhance binding affinity by providing a more defined orientation of the side chain. The presence of a fluorine atom can further modulate the electronic properties and pharmacokinetic profile of the peptide.[1]

However, the successful incorporation of Fmoc-α-methyl-L-4-fluorophenylalanine in Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge due to the steric hindrance imparted by the α-methyl group. This steric bulk dramatically slows down the kinetics of the amide bond formation, often leading to incomplete coupling and the generation of deletion sequences. To overcome this hurdle, the selection of an appropriate and highly efficient coupling reagent is paramount.

These application notes provide a comprehensive guide to the recommended coupling methods for Fmoc-α-methyl-L-4-fluorophenylalanine in Fmoc-based SPPS. We present a comparative overview of potent coupling reagents, detailed experimental protocols, and the use of microwave assistance to enhance coupling efficiency.

Challenges in Coupling Fmoc-α-methyl-L-4-Fluorophenylalanine

The primary obstacle in the acylation of the N-terminal amine by Fmoc-α-methyl-L-4-fluorophenylalanine is the steric hindrance from the α,α-disubstituted carbon. This necessitates the use of highly reactive coupling reagents to drive the reaction to completion. Standard coupling reagents like HBTU may prove insufficient for achieving high yields and purity.[2][3]

Recommended Coupling Reagents and Conditions

For sterically hindered amino acids such as Fmoc-α-methyl-L-4-fluorophenylalanine, the most effective coupling reagents are typically aminium/uronium or phosphonium salts, often in combination with microwave heating to further accelerate the reaction.[4][5]

HATU/HCTU (Aminium/Uronium Salts)

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and its analogue O-(6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) are highly reactive coupling reagents that form the corresponding OAt/O-6-ClBt active esters. These esters are more reactive than those formed with HOBt-based reagents, making HATU and HCTU particularly effective for "difficult" couplings, including those involving sterically hindered amino acids.[6][7]

COMU (Aminium/Uronium Salt)

(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium salt based on OxymaPure. It exhibits coupling efficiencies comparable to or even exceeding HATU, with the added benefits of improved safety (as it is not based on potentially explosive benzotriazoles), better solubility, and reduced allergenic potential.[2][8] COMU is particularly well-suited for microwave-assisted SPPS.[2]

DIC/OxymaPure (Carbodiimide/Additive)

The combination of N,N'-Diisopropylcarbodiimide (DIC) with an additive like Ethyl (hydroxyimino)cyanoacetate (OxymaPure) offers a cost-effective and highly efficient method for amide bond formation. This combination is known to suppress racemization.[9] While generally very effective, for extremely hindered couplings like that of Fmoc-α-methyl-L-4-fluorophenylalanine, extended reaction times or microwave assistance may be necessary.

Data Presentation: Comparative Performance of Coupling Reagents

The following table summarizes the expected performance of the recommended coupling reagents for the incorporation of Fmoc-α-methyl-L-4-fluorophenylalanine. This data is extrapolated from studies on other sterically hindered and α,α-disubstituted amino acids.

| Coupling Reagent | Reagent Type | Typical Coupling Time (RT) | Typical Coupling Time (MW) | Expected Yield | Potential Issues |

| HATU | Aminium/Uronium Salt | 2 - 6 hours | 5 - 15 minutes | >95% | Higher cost, potential for guanidinylation of the N-terminus if used in excess.[10] |

| HCTU | Aminium/Uronium Salt | 2 - 6 hours | 5 - 15 minutes | >95% | More cost-effective than HATU, with similar reactivity.[7] |

| COMU | Aminium/Uronium Salt | 2 - 4 hours | 5 - 10 minutes | >97% | High reactivity, safer handling profile, but can have limited stability in solution.[2][9] |

| DIC/OxymaPure | Carbodiimide/Additive | 4 - 12 hours | 10 - 30 minutes | >90% | Cost-effective, low racemization, may require longer coupling times or microwave assistance for optimal results.[11][12] |

Experimental Protocols

The following are detailed protocols for the manual coupling of Fmoc-α-methyl-L-4-fluorophenylalanine using the recommended reagent combinations. These protocols are based on a 0.1 mmol synthesis scale.

Protocol 1: HATU/HCTU Coupling

This protocol is recommended for achieving high coupling efficiency with sterically hindered amino acids.

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

Fmoc-α-methyl-L-4-fluorophenylalanine (0.5 mmol, 5 eq)

-

HATU or HCTU (0.48 mmol, 4.8 eq)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (1.0 mmol, 10 eq)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Activation: In a separate vessel, dissolve Fmoc-α-methyl-L-4-fluorophenylalanine and HATU/HCTU in DMF. Add DIPEA or collidine and pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 2-4 hours at room temperature. For microwave-assisted coupling, irradiate at a controlled temperature (e.g., 50-75°C) for 5-15 minutes.[13][14]

-

Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by yellow beads, is desired). If the test is positive, a second coupling is necessary.

Protocol 2: COMU Coupling

This protocol utilizes a highly efficient and safer coupling reagent, ideal for difficult sequences.

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

Fmoc-α-methyl-L-4-fluorophenylalanine (0.5 mmol, 5 eq)

-

COMU (0.48 mmol, 4.8 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Follow step 1 of Protocol 1.

-

Activation: In a separate vessel, dissolve Fmoc-α-methyl-L-4-fluorophenylalanine and COMU in DMF. Add DIPEA and pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate for 2-4 hours at room temperature. For microwave-assisted coupling, irradiate at a controlled temperature (e.g., 50-75°C) for 5-10 minutes.

-

Washing: Follow step 4 of Protocol 1.

-

Monitoring: Follow step 5 of Protocol 1.

Protocol 3: DIC/OxymaPure Coupling

This method is a cost-effective option with low racemization potential, best enhanced with microwave assistance for this hindered amino acid.

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

Fmoc-α-methyl-L-4-fluorophenylalanine (0.5 mmol, 5 eq)

-

OxymaPure (0.5 mmol, 5 eq)

-

N,N'-Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Follow step 1 of Protocol 1.

-

Activation: In a separate vessel, dissolve Fmoc-α-methyl-L-4-fluorophenylalanine and OxymaPure in DMF. Add DIC and pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate for 4-8 hours at room temperature. For microwave-assisted coupling, irradiate at a controlled temperature (e.g., 50-75°C) for 10-30 minutes.

-

Washing: Follow step 4 of Protocol 1.

-

Monitoring: Follow step 5 of Protocol 1.

Visualizations

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Decision tree for selecting a suitable coupling reagent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. bachem.com [bachem.com]

- 3. benchchem.com [benchchem.com]

- 4. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 6. benchchem.com [benchchem.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. peptide.com [peptide.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Enhanced Peptide Stability using Fmoc-α-methyl-L-4-Fluorophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction